![molecular formula C10H13IO3 B14424663 [4-(2-Iodoethoxy)-3-methoxyphenyl]methanol CAS No. 81329-97-7](/img/structure/B14424663.png)
[4-(2-Iodoethoxy)-3-methoxyphenyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(2-Iodoethoxy)-3-methoxyphenyl]methanol: is an organic compound with the molecular formula C10H13IO3 It is a derivative of phenol, featuring an iodoethoxy group and a methoxy group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [4-(2-Iodoethoxy)-3-methoxyphenyl]methanol typically involves the following steps:
Starting Material: The synthesis begins with a suitable phenol derivative.
Iodination: The phenol derivative undergoes iodination to introduce the iodo group.
Etherification: The iodo-substituted phenol is then subjected to etherification with an appropriate ethoxy group.
Methoxylation: Finally, the compound is methoxylated to introduce the methoxy group.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to enhance reaction efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [4-(2-Iodoethoxy)-3-methoxyphenyl]methanol can undergo oxidation reactions, leading to the formation of corresponding quinones or other oxidized products.
Reduction: Reduction reactions can convert the compound into various reduced forms, depending on the reducing agents used.
Substitution: The compound can participate in substitution reactions, where the iodo group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles like sodium azide (NaN3) or thiolates.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Various reduced forms of the compound.
Substitution: Compounds with different functional groups replacing the iodo group.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: [4-(2-Iodoethoxy)-3-methoxyphenyl]methanol is used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: The compound is utilized in biochemical studies to investigate its interactions with biological molecules.
Medicine:
Pharmaceutical Research: It serves as a precursor for the development of pharmaceutical agents with potential therapeutic applications.
Industry:
Material Science: The compound is explored for its potential use in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of [4-(2-Iodoethoxy)-3-methoxyphenyl]methanol involves its interaction with specific molecular targets. The iodoethoxy and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
- [4-(2-Bromoethoxy)-3-methoxyphenyl]methanol
- [4-(2-Chloroethoxy)-3-methoxyphenyl]methanol
- [4-(2-Fluoroethoxy)-3-methoxyphenyl]methanol
Comparison:
- Uniqueness: [4-(2-Iodoethoxy)-3-methoxyphenyl]methanol is unique due to the presence of the iodo group, which imparts distinct chemical properties compared to its bromo, chloro, and fluoro analogs.
- Reactivity: The iodo group is more reactive in substitution reactions compared to bromo, chloro, and fluoro groups, making it a valuable intermediate in organic synthesis.
- Applications: The specific applications of this compound may differ from its analogs due to its unique reactivity and binding properties.
Propriétés
Numéro CAS |
81329-97-7 |
|---|---|
Formule moléculaire |
C10H13IO3 |
Poids moléculaire |
308.11 g/mol |
Nom IUPAC |
[4-(2-iodoethoxy)-3-methoxyphenyl]methanol |
InChI |
InChI=1S/C10H13IO3/c1-13-10-6-8(7-12)2-3-9(10)14-5-4-11/h2-3,6,12H,4-5,7H2,1H3 |
Clé InChI |
HWNQVNRYZAJHSM-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)CO)OCCI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



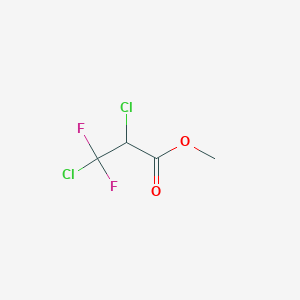
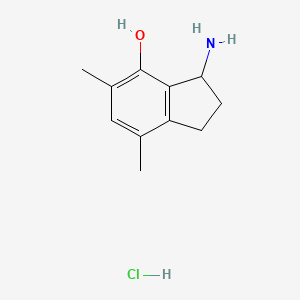


![2-[1-(4-Methylphenyl)butylidene]hydrazine-1-carbothioamide](/img/structure/B14424605.png)
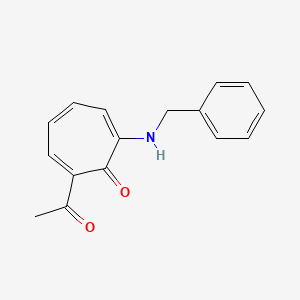
![3,4,5-Triethoxy-N-[(2-ethoxyphenyl)carbamothioyl]benzamide](/img/structure/B14424620.png)
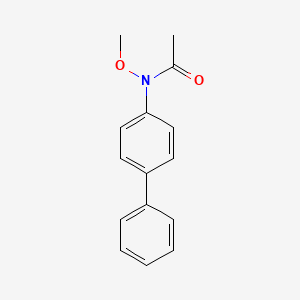

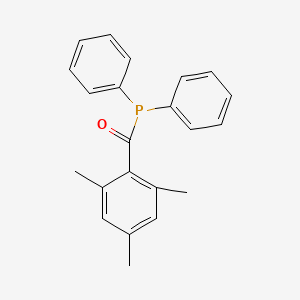
![1,5,6a-Trimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14424638.png)
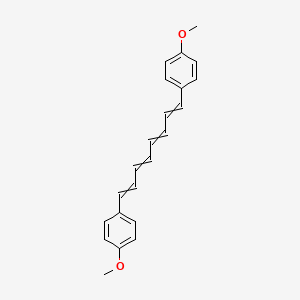
methanone](/img/structure/B14424648.png)
